Cas no 58199-91-0 (Benzamide, 3-hydroxy-n-methyl-5-nitro-)

Benzamide, 3-hydroxy-n-methyl-5-nitro- 化学的及び物理的性質
名前と識別子
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- Benzamide, 3-hydroxy-N-methyl-5-nitro-
- Benzamide, 3-hydroxy-n-methyl-5-nitro-
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- インチ: 1S/C8H8N2O4/c1-9-8(12)5-2-6(10(13)14)4-7(11)3-5/h2-4,11H,1H3,(H,9,12)
- InChIKey: XRTOPLBWRSNQLH-UHFFFAOYSA-N
- ほほえんだ: C(NC)(=O)C1=CC([N+]([O-])=O)=CC(O)=C1
じっけんとくせい
- 密度みつど: 1.400±0.06 g/cm3(Predicted)
- ふってん: 374.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 7.51±0.10(Predicted)
Benzamide, 3-hydroxy-n-methyl-5-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738558-1g |
3-Hydroxy-n-methyl-5-nitrobenzamide |
58199-91-0 | 98% | 1g |
¥2906.00 | 2024-05-07 |
Benzamide, 3-hydroxy-n-methyl-5-nitro- 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
Benzamide, 3-hydroxy-n-methyl-5-nitro-に関する追加情報
Introduction to Benzamide, 3-hydroxy-n-methyl-5-nitro- (CAS No: 58199-91-0)
Benzamide, 3-hydroxy-n-methyl-5-nitro-, identified by its Chemical Abstracts Service (CAS) number 58199-91-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the benzamide class, characterized by the presence of an amide functional group attached to a benzene ring. The specific structural features of 3-hydroxy-n-methyl-5-nitro-benzamide include a hydroxyl group at the 3-position, a methyl group at the nitrogen atom of the amide, and a nitro group at the 5-position of the benzene ring. These substituents contribute to its unique chemical properties and potential biological activities, making it a subject of interest for further investigation and development.
The synthesis of Benzamide, 3-hydroxy-n-methyl-5-nitro- involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The nitro group introduces electrophilic characteristics to the benzene ring, facilitating further functionalization through nucleophilic aromatic substitution or reduction pathways. The hydroxyl and methyl groups add steric and electronic effects that influence the compound's reactivity and interactions with biological targets. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or enzymatic modifications, have been explored to optimize the synthesis and introduce additional structural diversity.
In recent years, there has been growing interest in exploring the pharmacological potential of nitro-substituted benzamides due to their ability to modulate various biological pathways. Studies have indicated that compounds with similar structural motifs may exhibit properties relevant to inflammation, neurodegeneration, and cancer biology. The presence of both hydroxyl and nitro groups in 3-hydroxy-n-methyl-5-nitro-benzamide suggests potential interactions with enzymes and receptors involved in these processes. For instance, nitroaromatic compounds have been investigated for their role in generating reactive oxygen species (ROS) under specific conditions, which can lead to therapeutic effects by inducing oxidative stress in target cells.
One of the most compelling aspects of Benzamide, 3-hydroxy-n-methyl-5-nitro- is its potential as a scaffold for drug discovery. By modifying its core structure or exploring derivatives, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties. Computational modeling techniques, such as molecular docking and virtual screening, have been employed to identify binding pockets and optimize interactions with biological targets. These approaches have accelerated the process of identifying lead compounds for further preclinical evaluation.
Recent experimental studies have begun to unravel the mechanistic basis of action for nitro-substituted benzamides. For example, certain derivatives have shown promise in inhibiting key enzymes involved in metabolic pathways associated with diseases like diabetes and obesity. The hydroxyl group at the 3-position may participate in hydrogen bonding interactions with protein targets, enhancing binding affinity. Meanwhile, the nitro group can be reduced to an amine under physiological conditions, leading to a conformational change that affects enzyme activity.
The development of novel therapeutic agents often requires an understanding of how environmental factors influence drug efficacy. In this context, 3-hydroxy-n-methyl-5-nitro-benzamide has been studied for its stability under different pH conditions and its solubility in biological fluids. These properties are critical for determining appropriate dosing regimens and formulation strategies. Advances in biopharmaceutical engineering have enabled the design of prodrugs or derivatives that enhance bioavailability while minimizing side effects.
The role of Benzamide, 3-hydroxy-n-methyl-5-nitro- in interdisciplinary research is also noteworthy. Its structural features make it a valuable tool for chemists interested in developing new synthetic methodologies or for biologists seeking to understand enzyme-substrate interactions at a molecular level. Collaborative efforts between synthetic chemists and biochemists have led to innovative approaches for studying enzyme mechanisms and designing targeted therapeutics.
As research continues to evolve, the applications of 3-hydroxy-n-methyl-5-nitro-benzamide are likely to expand beyond traditional pharmaceuticals into areas such as agrochemicals or material science. Its unique combination of functional groups provides a versatile platform for creating compounds with tailored properties. For instance, modifications to its structure could enhance its stability under environmental stressors or improve its compatibility with industrial processes.
In conclusion,Benzamide, 3-hydroxy-n-methyl-5-nitro- (CAS No: 58199-91-0) represents a fascinating compound with significant potential in pharmaceutical research and development. Its structural complexity and diverse functional groups make it a valuable candidate for further exploration. As scientists continue to uncover new applications and mechanisms of action,this compound is poised to play an important role in advancing our understanding of biological systems and developing innovative therapeutic solutions.
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